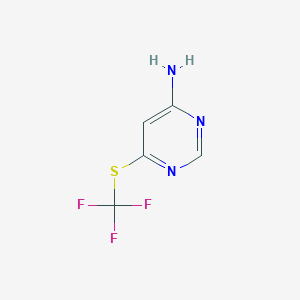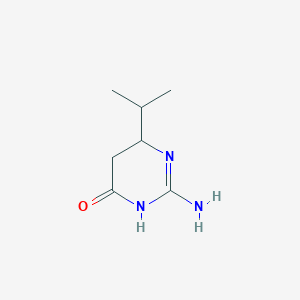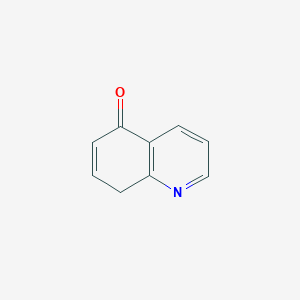
Quinolin-5(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-5(8H)-one is an organic compound derived from the heterocycle quinoline. It is a colorless solid that has significant applications in various fields due to its unique chemical properties. The compound is known for its role in the synthesis of other complex molecules and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinolin-5(8H)-one can be synthesized through several methods. One common method involves the cyclization of 2-aminobenzophenone with formic acid. Another method includes the oxidation of quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes are common in industrial settings to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5,8-dione using strong oxidizing agents.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Quinolin-5(8H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Quinolin-5(8H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar structure but different chemical properties.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
Quinoline-5,8-dione: An oxidized form with distinct reactivity.
Uniqueness
Quinolin-5(8H)-one is unique due to its specific reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
749842-56-6 |
|---|---|
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
8H-quinolin-5-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-3,5-6H,4H2 |
Clave InChI |
YLYXZXKFECHSJS-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=O)C2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


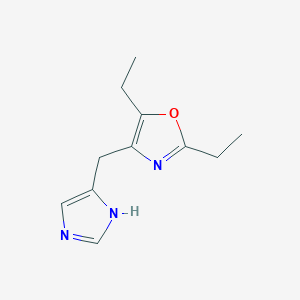
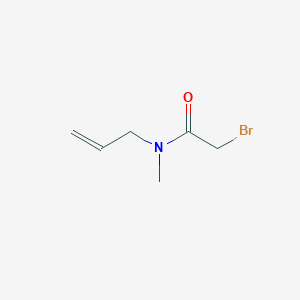
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
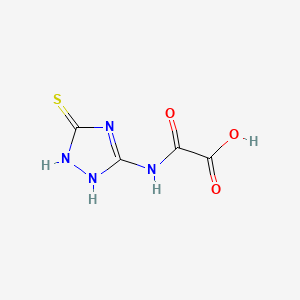
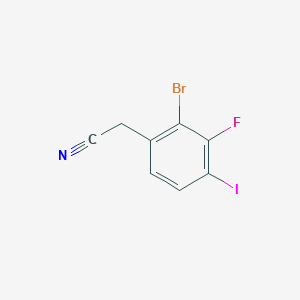
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)

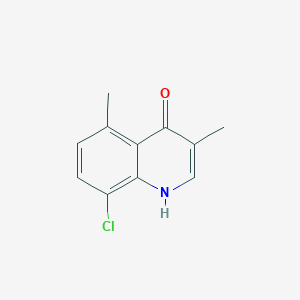
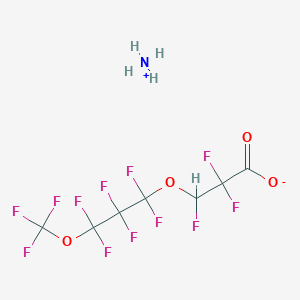
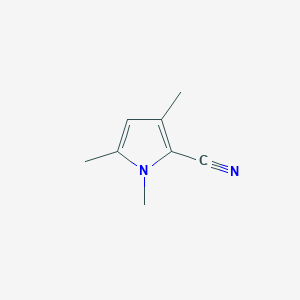
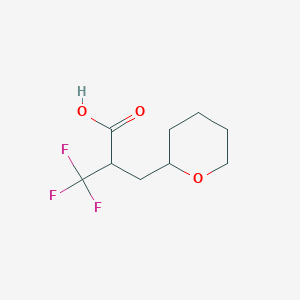
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
